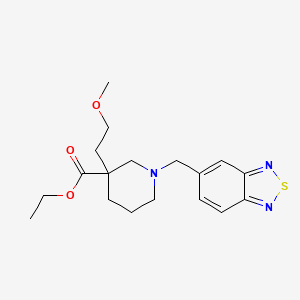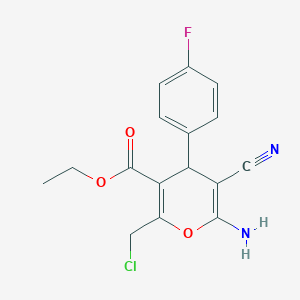![molecular formula C28H26N2O B5953764 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE](/img/structure/B5953764.png)
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a dihydroquinoline and an ethylphenyl group, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dihydroquinoline Moiety: The dihydroquinoline moiety can be introduced through a hydrogenation reaction of the quinoline core using a suitable catalyst like palladium on carbon (Pd/C).
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached via a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Final Coupling Reaction: The final step involves coupling the dihydroquinoline and ethylphenyl-substituted quinoline through a methanone linkage using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, Pd/C
Substitution: Cl2, Br2, HNO3, AlCl3
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors on the cell surface, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring, known for its antimalarial properties.
Dihydroquinoline: Lacks the ethylphenyl group and methanone linkage, used in the synthesis of various pharmaceuticals.
Ethylphenyl-substituted Quinoline: Similar structure but without the dihydroquinoline moiety, studied for its antimicrobial activity.
Uniqueness
3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(4-ETHYLPHENYL)-6-METHYL-4-QUINOLYL]METHANONE is unique due to its combination of a dihydroquinoline moiety, ethylphenyl group, and methanone linkage, which imparts distinct biological activities and chemical reactivity compared to its simpler counterparts.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(4-ethylphenyl)-6-methylquinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c1-3-20-11-13-21(14-12-20)26-18-24(23-17-19(2)10-15-25(23)29-26)28(31)30-16-6-8-22-7-4-5-9-27(22)30/h4-5,7,9-15,17-18H,3,6,8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFUGNPQIUEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-iodobenzamide](/img/structure/B5953681.png)
![6-ethyl-N-(2-methoxyethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5953694.png)
![4-(4-tert-butylphenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5953701.png)
![2,5-dihydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5953707.png)
![Methyl 4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]benzoate](/img/structure/B5953713.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5953721.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methylphenyl)acetamide](/img/structure/B5953723.png)
![1-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5953732.png)
![1-benzyl-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate](/img/structure/B5953741.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5953750.png)

![N-{2-methyl-1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}-2-furamide](/img/structure/B5953792.png)
![2-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B5953800.png)
